molecular formula C21H18BrClN2O3S B3623660 2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide

Cat. No.: B3623660
M. Wt: 493.8 g/mol
InChI Key: JZKNMWIRXHUUOE-UHFFFAOYSA-N
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Description

2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with benzyl, methylsulfonyl, and halogenated phenyl groups, which contribute to its distinctive properties.

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O3S/c1-29(27,28)25(14-15-7-3-2-4-8-15)20-10-6-5-9-17(20)21(26)24-16-11-12-18(22)19(23)13-16/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKNMWIRXHUUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl(methylsulfonyl)amine Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions to form benzyl(methylsulfonyl)amine.

    Coupling with 4-bromo-3-chloroaniline: The intermediate is then coupled with 4-bromo-3-chloroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Final Product: The resulting product is then subjected to further purification steps, such as recrystallization or chromatography, to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogen atoms (bromo and chloro) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups at the halogenated positions.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core and the substituted phenyl groups allow the compound to bind with high affinity to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-fluorophenyl)benzamide
  • 2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-3-fluorophenyl)benzamide
  • 2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-iodophenyl)benzamide

Uniqueness

2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both bromo and chloro groups on the phenyl ring, along with the benzyl(methylsulfonyl)amino moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide

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